molecular formula C23H20N4O2S B10944415 2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide

2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide

Cat. No.: B10944415
M. Wt: 416.5 g/mol
InChI Key: YJFJESGITHOVHH-UHFFFAOYSA-N
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Description

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanophenoxy group, a benzoyl group, and a hydrazinecarbothioamide moiety.

Preparation Methods

The synthesis of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the cyanophenoxy methyl benzoyl intermediate, followed by the introduction of the hydrazinecarbothioamide group under specific reaction conditions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include other hydrazinecarbothioamide derivatives and cyanophenoxy benzoyl compounds. Each of these compounds has distinct characteristics that make them suitable for different applications.

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

1-[[3-[(4-cyanophenoxy)methyl]benzoyl]amino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C23H20N4O2S/c1-16-5-9-20(10-6-16)25-23(30)27-26-22(28)19-4-2-3-18(13-19)15-29-21-11-7-17(14-24)8-12-21/h2-13H,15H2,1H3,(H,26,28)(H2,25,27,30)

InChI Key

YJFJESGITHOVHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)C#N

Origin of Product

United States

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